p-Terphenyl, 2,4,4'',6-tetrachloro-

Overview

Description

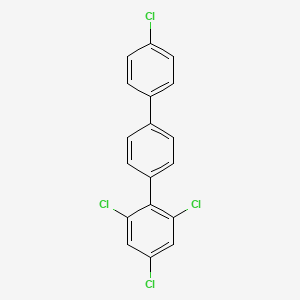

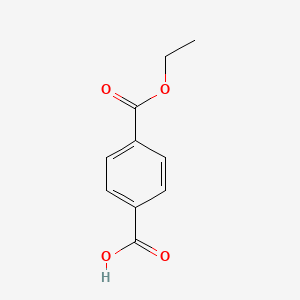

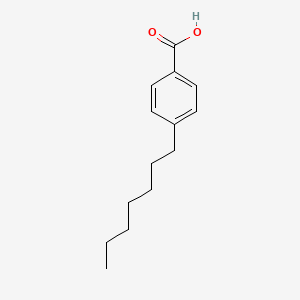

P-Terphenyl, 2,4,4’‘,6-tetrachloro- is a chemical compound with the molecular formula C18H10Cl4 . It has an average mass of 368.084 Da and a monoisotopic mass of 365.953674 Da . It is also known by other names such as 1,1’:4’,1’‘-Terphenyl, 2,4,4’',6-tetrachloro- .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C18H10Cl4/c19-14-7-5-12 (6-8-14)11-1-3-13 (4-2-11)18-16 (21)9-15 (20)10-17 (18)22/h1-10H . The Canonical SMILES representation is C1=CC (=CC=C1C2=CC=C (C=C2)Cl)C3=C (C=C (C=C3Cl)Cl)Cl . Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 465.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.9±3.0 kJ/mol, and the flash point is 235.4±24.7 °C . The index of refraction is 1.628, and the molar refractivity is 95.0±0.3 cm3 . It has 0 hydrogen bond acceptors and donors, and 2 freely rotating bonds .Scientific Research Applications

Structural Diversity and Biological Activity

p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups, and they are mainly isolated from terrestrial and marine organisms . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols . p-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects .

Antifungal and Antibacterial Activity

Compound 25, a type of p-Terphenyl, showed antifungal activity against Candida albicans with a MIC of 32 μg/ml and antibacterial activity against Bacillus subtilis with a MIC value of 64 μg/ml . This compound was isolated from Nocardiopsis gilva YIM 90087, a halophilic actinomycete isolated from saline soil samples .

Cytotoxicity and Anti-Inflammation

2-Hydroxy-3,6-dimethoxy-p-terphenyl, a type of p-Terphenyl, exhibited cytotoxicity against HCT116 cells with the IC50 value of 3.76 ± 0.03 μM and also inhibited NO production in LPS-induced RAW264.7 macrophages with the IC50 value of 22.82 ± 0.015 μM .

Lipid Peroxidation Inhibition

Curtisians A, B, C and D, types of p-Terphenyls, exhibited inhibitory activity against lipid peroxidation with IC50 values of 0.15, 0.17, 0.24 and 0.14 μg/ml, respectively .

Structural Modification

Comprehensive consideration of the HRESIMS and NMR data suggested that one type of p-Terphenyl could be derived from the cyclization between the hydroxyl group 4-OH and C-3′′′ of the isopentyl group of another type of p-Terphenyl .

Source of Isolation

Most of the natural p-Terphenyls were isolated from terrestrial organisms. However, the sources and production of the terrestrial organisms are limited, and marine organisms are considered the most recent source of bioactive natural products in relation to terrestrial plants and nonmarine microorganisms .

properties

IUPAC Name |

1,3,5-trichloro-2-[4-(4-chlorophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl4/c19-14-7-5-12(6-8-14)11-1-3-13(4-2-11)18-16(21)9-15(20)10-17(18)22/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBLRJMGICHAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977165 | |

| Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Terphenyl, 2,4,4'',6-tetrachloro- | |

CAS RN |

61576-97-4 | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,4'',6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)